1,3-Bis(dimethylamino)-2-propanol
Overview
Description
1,3-Bis(dimethylamino)-2-propanol is an organic compound with the molecular formula C7H17NO2. It is a tertiary amine and alcohol, characterized by the presence of two dimethylamino groups attached to a propanol backbone. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(dimethylamino)-2-propanol can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with dimethylamine. The reaction typically occurs in an aqueous medium, where the nucleophilic addition of dimethylamine to the epoxide ring of epichlorohydrin results in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the polycondensation of epichlorohydrin and dimethylamine under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(dimethylamino)-2-propanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups act as nucleophiles.
Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.
Polycondensation: It reacts with epichlorohydrin to form polyammonium resins.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Polycondensation: The reaction with epichlorohydrin typically occurs in aqueous solutions under controlled temperature and pH conditions.
Major Products Formed
Nucleophilic Substitution: Substituted amines and other derivatives.
Oxidation: Oxidized amine products.
Polycondensation: Polyammonium resins.
Scientific Research Applications
1,3-Bis(dimethylamino)-2-propanol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of ion-exchange resins and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Bis(dimethylamino)-2-propanol involves its interaction with various molecular targets. The dimethylamino groups can participate in nucleophilic attacks, facilitating the formation of new chemical bonds. Additionally, the compound’s ability to undergo polycondensation reactions makes it valuable in the synthesis of polymers and resins .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(diethylamino)-2-propanol: Similar structure but with ethyl groups instead of methyl groups.
1,3-Bis(dimethylamino)propane: Lacks the hydroxyl group present in 1,3-Bis(dimethylamino)-2-propanol.
Uniqueness
This compound is unique due to its dual functionality as both a tertiary amine and an alcohol. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
1,3-bis(dimethylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-8(2)5-7(10)6-9(3)4/h7,10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVZJRHAZOBPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064071 | |
Record name | 2-Propanol, 1,3-bis(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5966-51-8 | |
Record name | 1,3-Bis(dimethylamino)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5966-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1,3-bis(dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1,3-bis(dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanol, 1,3-bis(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(dimethylamino)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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